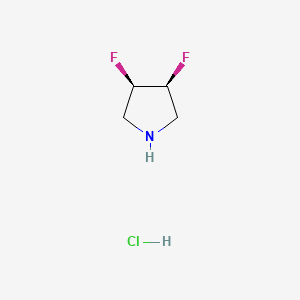

cis-3,4-Difluoropyrrolidine hydrochloride

Description

Properties

IUPAC Name |

(3S,4R)-3,4-difluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUYOMPVOXGHIR-HKTIBRIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CN1)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735948 | |

| Record name | (3R,4S)-3,4-Difluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869481-94-7 | |

| Record name | Pyrrolidine, 3,4-difluoro-, hydrochloride (1:1), (3S,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869481-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S)-3,4-Difluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of cis-3,4-Difluoropyrrolidine Hydrochloride

Introduction: The Strategic Role of Fluorinated Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its three-dimensional structure and favorable physicochemical properties make it an ideal building block for engaging with biological targets. The strategic incorporation of fluorine atoms onto this scaffold represents a powerful tactic for fine-tuning molecular properties to overcome challenges in drug development.[1] Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[1][2]

cis-3,4-Difluoropyrrolidine hydrochloride, a member of this promising class of compounds, offers a unique stereochemical and electronic profile. The cis orientation of the two fluorine atoms creates a distinct dipole moment and conformational preference, which can be exploited to achieve specific interactions with protein targets.[3][4] This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their research endeavors.

Core Physicochemical Data

A summary of the fundamental physicochemical properties of this compound is presented below. While specific experimental values for some parameters are not publicly available, this section outlines the properties and the rigorous experimental protocols for their determination.

| Property | Value / Expected Value | Experimental Protocol Highlights |

| IUPAC Name | (3R,4S)-3,4-difluoropyrrolidine;hydrochloride | N/A |

| CAS Number | 869481-94-7 | N/A |

| Molecular Formula | C₄H₈ClF₂N | Verified by Mass Spectrometry |

| Molecular Weight | 143.56 g/mol | Calculated from formula; confirmed by MS |

| Physical State | Solid | Visual Inspection |

| Melting Point (°C) | Data not available | Determined by Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |

| Aqueous Solubility | Expected to be high | Kinetic or Thermodynamic Shake-Flask Method followed by HPLC or UV-Vis analysis |

| pKa | Data not available | Potentiometric Titration or UV/NMR Spectrophotometry |

| Storage | 2-8°C, long-term[5] | Standard laboratory practice for hydrochloride salts |

Experimental Methodologies & Scientific Rationale

The characterization of a drug candidate is a self-validating process where each experimental choice is deliberate. Below are detailed protocols for determining the key physicochemical properties of this compound.

Melting Point Determination: A Gateway to Purity and Stability

The melting point is a critical first indicator of a compound's purity and crystalline form. A sharp melting range typically signifies high purity.

Recommended Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place both pans in the DSC cell. The instrument is programmed with a temperature ramp, typically 10 °C/min, under a constant nitrogen purge to create an inert atmosphere.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.

-

Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality: DSC is preferred over traditional capillary methods for its high precision and ability to detect other thermal events, such as decomposition or polymorphic transitions, which are crucial for understanding the compound's solid-state stability.

Aqueous Solubility: Predicting Oral Bioavailability

Aqueous solubility is a cornerstone of drug development, as a compound must dissolve to be absorbed in the gastrointestinal tract. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter.[6]

Recommended Protocol: Thermodynamic Shake-Flask Method

-

System Preparation: Prepare buffers at pH 1.2, 4.5, and 6.8 to mimic the physiological pH range of the gastrointestinal tract.[6]

-

Equilibration: Add an excess amount of solid this compound to each buffer in separate vials. The resulting slurries are agitated in a temperature-controlled shaker (37 ± 1 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Sample Processing: After equilibration, the samples are filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve is generated using standards of known concentrations.

Causality: The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, providing a true measure of a compound's intrinsic solubility.[7] Performing the assay at different pH values is essential for an ionizable compound like a hydrochloride salt, as its solubility will be pH-dependent.

Diagram of the Shake-Flask Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

pKa Determination: Understanding Ionization Behavior

The acid dissociation constant (pKa) governs the extent of a molecule's ionization at a given pH. For this compound, the relevant pKa is that of the protonated pyrrolidine nitrogen. This value is critical for predicting solubility, absorption, and receptor interactions.

Recommended Protocol: NMR-pH Titration

-

Sample Preparation: A series of buffered solutions with varying pH values are prepared in D₂O. A known concentration of the compound is added to each buffer.

-

NMR Acquisition: ¹H NMR spectra are acquired for each sample. The chemical shifts of protons adjacent to the nitrogen atom are particularly sensitive to its protonation state.[8][9]

-

Data Analysis: The chemical shift of a reporter proton is plotted against the pH of the solution. The resulting sigmoidal curve is fitted, and the pKa is determined as the pH at the inflection point of the curve.[9]

Causality: NMR-based pKa determination is highly robust and does not require a chromophore, unlike UV-spectrophotometry.[10] It provides a direct measure of the ionization event by observing its effect on the local electronic environment of specific nuclei.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic data provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methine (CHF) and methylene (CH₂) protons of the pyrrolidine ring due to proton-proton and proton-fluorine couplings. The protons on the carbons bearing fluorine (H-3 and H-4) will be significantly deshielded and will appear as complex multiplets due to coupling to each other, the adjacent methylene protons, and the fluorine atoms. The methylene protons (at C-2 and C-5) adjacent to the nitrogen will also be deshielded and will likely show diastereotopicity.

-

¹³C NMR: The carbon spectrum will display four distinct signals for the pyrrolidine ring. The carbons bonded to fluorine (C-3 and C-4) will exhibit large one-bond carbon-fluorine coupling constants (¹J_CF), typically in the range of 170-200 Hz, and will be shifted downfield.[11] The carbons adjacent to the nitrogen (C-2 and C-5) will also be deshielded.[12][13]

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance (due to symmetry in the cis isomer), which will be split by coupling to the adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

-

N-H Stretch: A broad absorption is expected in the range of 2400-2800 cm⁻¹ characteristic of the N-H stretch in a secondary amine hydrochloride salt.

-

C-H Stretch: Absorptions for the C-H stretching of the CH₂ and CHF groups will be observed in the 2800-3000 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic C-F stretching vibrations are expected in the fingerprint region, typically between 1000-1200 cm⁻¹.[14][15]

Diagram of Key Analytical Techniques

Caption: Core Analytical Techniques for Characterization.

Solid-State Characterization: Crystal Structure and Polymorphism

X-Ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides definitive proof of a molecule's three-dimensional structure, including its relative stereochemistry and solid-state conformation.

Methodology:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent system (e.g., methanol/ether).[16]

-

Data Collection: A crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.[16]

Insight: For this compound, an X-ray structure would unambiguously confirm the cis relationship between the fluorine atoms and reveal the preferred puckering of the pyrrolidine ring in the solid state. This information is invaluable for computational modeling and structure-based drug design.[4][17]

Stability Assessment

For any compound intended for pharmaceutical use, a thorough understanding of its chemical stability is non-negotiable.

Forced Degradation Protocol: The compound is subjected to a range of stress conditions, including:

-

Acidic: 0.1 M HCl at elevated temperature.

-

Basic: 0.1 M NaOH at elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Dry heat.

-

Photolytic: Exposure to UV light.

Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[10] This process establishes the degradation pathways and identifies conditions under which the compound is stable, informing formulation and storage requirements.

Conclusion and Future Directions

This compound is a valuable building block for medicinal chemistry, offering a unique combination of a privileged scaffold with the strategic placement of fluorine atoms. A comprehensive understanding of its physicochemical properties—solubility, pKa, solid-state characteristics, and stability—is paramount for its successful application in drug discovery programs. The methodologies outlined in this guide provide a robust framework for the thorough characterization of this and other novel small molecules. By grounding experimental work in sound scientific principles, researchers can confidently advance promising compounds from the bench to preclinical development.

References

- Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Pace, V., et al. (2022). Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution. Molecules.

-

ResearchGate. FTIR spectrum for compound 1. [Link]

- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

- Ivanova, Y. B., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry.

- Ferreira, F. A., et al. (2021). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry.

- ResearchGate. (PDF)

- Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

- Serafim, R. A. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.

- Beilstein Journals. cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline.

- MDPI.

- ResearchGate. Transmission FTIR spectra of fulleropyrrolidine 1 (a) and a PS sample....

-

National Institute of Standards and Technology. Pyrrolidine - the NIST WebBook. [Link]

- ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry.

- ACS Publications. Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines.

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

- Sigma-Aldrich. cis-Diammineplatinum(II)

- ResearchGate. (PDF) Determination of pKa and forced degradation of the indoloquinoline antimalarial compound cryptolepine hydrochloride.

- ResearchGate. (PDF)

- MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.

- World Health Organization (WHO). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of BCS-based classification of active pharmaceutical ingredients for biowaiver.

- National Institutes of Health.

- Sci-Hub.

- National Institutes of Health. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution.

- RSC Publishing.

- Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy.

- National Institutes of Health. Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 4. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound,869481-94-7-Amadis Chemical [amadischem.com]

- 6. who.int [who.int]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Pyrrolidine [webbook.nist.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

A Guide to the Spectral Analysis of cis-3,4-Difluoropyrrolidine Hydrochloride

Introduction: The Significance of Fluorinated Pyrrolidines in Drug Discovery

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent scaffold in numerous pharmaceuticals. Consequently, fluorinated pyrrolidines, such as cis-3,4-Difluoropyrrolidine hydrochloride, are highly sought-after building blocks in drug discovery and development.

Molecular Structure and Key Features

This compound possesses a pyrrolidine ring with two fluorine atoms on the same face of the ring at the 3 and 4 positions. The amine is protonated to form a hydrochloride salt. This cis-stereochemistry and the presence of the electron-withdrawing fluorine atoms significantly influence the molecule's conformation and spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous characterization.

Experimental Considerations for NMR Analysis

To obtain high-quality NMR spectra, the following experimental setup would be recommended:

-

Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable solvents for hydrochloride salts. The choice of solvent will influence the chemical shifts, particularly of exchangeable protons (N-H).

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended to achieve better signal dispersion, which is crucial for resolving complex spin-spin coupling patterns.

-

Techniques: In addition to standard 1D ¹H, ¹³C, and ¹⁹F spectra, 2D correlation experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations would be invaluable for definitive assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to extensive ¹H-¹H and ¹H-¹⁹F spin-spin coupling.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |

| H3, H4 | 4.8 - 5.2 | dddd (doublet of doublet of doublet of doublets) | These protons are directly attached to the carbons bearing electronegative fluorine atoms, leading to a significant downfield shift. The complex multiplicity arises from coupling to the geminal proton, the vicinal protons on the adjacent carbons, and the geminal and vicinal fluorine atoms. |

| H2, H5 | 3.2 - 3.8 | m (multiplet) | These protons are adjacent to the protonated nitrogen atom, causing a downfield shift. They will be split by each other and by the protons at the 3 and 4 positions. |

| NH₂⁺ | 9.0 - 10.0 (in aprotic solvent) or broad singlet (in protic solvent) | br s (broad singlet) | The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature. In a protic solvent like D₂O, these protons will exchange with the solvent, leading to a broad signal or its disappearance. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by large C-F coupling constants.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (Proton Decoupled) | Justification |

| C3, C4 | 85 - 95 | d (doublet) | These carbons are directly bonded to fluorine, resulting in a significant downfield shift and a large one-bond C-F coupling constant (¹JCF ≈ 180-200 Hz).[1] |

| C2, C5 | 45 - 55 | t (triplet) or dt (doublet of triplets) | These carbons are adjacent to the nitrogen and will be shifted downfield. They will also exhibit smaller two-bond C-F coupling (²JCF). |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[2]

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |

| F3, F4 | -180 to -200 | m (multiplet) | The chemical shift is in the typical range for alkyl fluorides. The multiplicity will be complex due to coupling with the geminal and vicinal protons, as well as the other fluorine atom. |

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-F bonds.

Experimental Protocol for IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method for acquiring the IR spectrum of a solid sample. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 2800 | N-H stretch (secondary ammonium salt) | Strong, broad |

| 3000 - 2850 | C-H stretch (aliphatic) | Medium |

| 1600 - 1500 | N-H bend | Medium |

| 1470 - 1430 | C-H bend (scissoring) | Medium |

| 1200 - 1000 | C-F stretch | Strong |

| 1150 - 1050 | C-N stretch | Medium |

The broad and strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations in an ammonium salt. The strong absorption band in the 1200-1000 cm⁻¹ range is a key indicator of the presence of C-F bonds.[3][4]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Workflow for Mass Spectrometry

Caption: A potential synthetic pathway to this compound.

Conclusion: A Predictive Framework for Spectroscopic Characterization

While experimental spectral data for this compound is not widely published, a comprehensive understanding of its expected spectroscopic features can be achieved through the application of fundamental principles and comparison with related structures. This guide provides a detailed predictive analysis of the NMR, IR, and MS data for this important fluorinated building block. The insights presented herein will aid researchers in the unambiguous identification and characterization of this compound, thereby facilitating its application in the synthesis of novel therapeutic agents. The provided protocols and predictive data serve as a valuable resource for scientists engaged in the rapidly evolving field of fluorine chemistry and drug discovery.

References

- BenchChem. (2025).

- Chemistry LibreTexts. (2020, August 22). 16.

- Chemistry LibreTexts. (2023, August 29).

- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.

- YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.

- The Royal Society of Chemistry.

- ChemicalBook. (S)-3-FLUORO-PYRROLIDINE(136725-54-7) 1H NMR spectrum.

- SpectraBase. 3,4-DIFLUOROPYRROLE - Optional[19F NMR] - Chemical Shifts.

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

- ChemRxiv. (2022). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.

- University of Ottawa. 19Flourine NMR.

- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.

- Sci-Hub.

- University of Wisconsin-Madison. 19F NMR Reference Standards.

- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- ResearchGate. (2025). INFRARED SPECTRA AND PHASE CHANGES OF SOLID ANILINIUM HALIDES.

- Automated Topology Builder (ATB). Pyrrolidine,1-(3,4-difluoro-6-methylbenzoyl)- | C12H13F2NO | MD Topology | NMR | X-Ray.

- Wiley Online Library. (2000, July). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds.

- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.

- Fluorochem. This compound.

- Oregon St

- ChemicalBook. (3S,4S)-Pyrrolidine-3,4-diol hydrochloride(276862-76-1) 1 H NMR.

- N/A. 13-C NMR Chemical Shift Table.pdf.

- ResearchGate. (PDF)

- PubMed. (2005, November 25).

- The Journal of Chemical Physics. (2022, March 15).

- The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.

- ResearchGate. (2025). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

- National Institutes of Health. (2020, May 25). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- Biomedical Journal of Scientific & Technical Research. (2021, September 20).

- PubChem. 3,3-Difluoropyrrolidine hydrochloride | C4H8ClF2N | CID 24903482.

- Michigan State University Department of Chemistry. Infrared Spectroscopy.

- ResearchGate. (2026, January 10).

- ResearchGate. 1 H NMR Chemical shift (δ, ppm), CIS (ppm)

- West Virginia University. (2020, April 11).

- University of Halle. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.

- ResearchGate. (2020, April 6). (PDF)

- ResearchGate. IR spectrum of cis‐[Pt{C=C(Ph)OCN(C3H6)}{κ²‐(P,N)‐iPr2P(C9H7N)}{iPr2P(C9H8N)}][F(HF)4] (9).

- ChemRxiv. (2023, August 4).

Sources

Biological activity of cis-3,4-Difluoropyrrolidine hydrochloride

An In-depth Technical Guide on the Biological Activity of cis-3,4-Difluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Vicinal Difluorination

In the landscape of contemporary drug discovery, the pursuit of molecular candidates with optimized pharmacological profiles is a paramount challenge. The strategic incorporation of fluorine into bioactive scaffolds has emerged as a powerful tactic to modulate key drug-like properties, including metabolic stability, target affinity, and pharmacokinetics.[1][2][3][4] Among the diverse array of fluorinated building blocks, this compound has garnered significant attention. This guide provides a comprehensive technical overview of its biological activity, moving beyond a superficial summary to a deep-dive into the mechanistic underpinnings of its utility and the experimental frameworks for its evaluation. As a senior application scientist, my objective is to not only present the "what" but to elucidate the "why"—the causal relationships between its unique stereoelectronic properties and its biological consequences.

Part 1: Foundational Principles: Physicochemical and Conformational Landscape

The pyrrolidine ring is a ubiquitous motif in medicinal chemistry, prized for its rigid structure that serves as a three-dimensional scaffold. The introduction of vicinal cis-difluorination imposes significant and highly valuable constraints on this scaffold.

Electronic and Stereochemical Implications

The high electronegativity of fluorine profoundly alters the electronic environment of the pyrrolidine ring.[1][5] This electron-withdrawing effect can lower the pKa of the pyrrolidine nitrogen, thereby influencing its ionization state at physiological pH and its capacity to engage in crucial hydrogen bonding interactions with biological targets.

From a stereochemical perspective, the cis-orientation of the two fluorine atoms induces a pronounced conformational bias, effectively "locking" the ring into a specific pucker.[6][7] This pre-organization can be a significant advantage in drug design, as it reduces the entropic penalty associated with the ligand adopting its bioactive conformation upon binding to a target.

Table 1: Key Physicochemical Properties of this compound

| Property | Value (Approximate) | Significance in Drug Development |

| Molecular Formula | C4H8ClF2N | Defines the elemental composition. |

| Molecular Weight | 143.56 g/mol | Influences passive diffusion and membrane permeability. |

| pKa (Pyrrolidine N) | ~7.5 - 8.5 | Lower than unsubstituted pyrrolidine, impacting ionization at physiological pH and hydrogen bonding potential. |

| Conformation | Constrained C2-endo or C2-exo pucker | Reduces conformational flexibility, potentially increasing binding affinity by minimizing the entropic cost of target binding. |

The Proline Isostere Hypothesis

Proline is a unique amino acid that plays a critical role in protein structure and recognition. cis-3,4-Difluoropyrrolidine serves as a powerful isostere for proline, mimicking its overall shape while introducing novel stereoelectronic features.[8][9] This mimicry allows for its incorporation into molecules designed to interact with proline-recognizing domains of proteins, such as enzymes and receptors.

Part 2: Core Biological Activities and Mechanistic Rationale

The true value of this compound lies in its ability to confer advantageous biological properties upon a parent molecule. These effects are not serendipitous but are a direct consequence of its unique chemical nature.

Enhancement of Target Engagement and Potency

The conformationally restricted nature of the cis-3,4-difluoropyrrolidine ring can lead to a significant increase in binding affinity for a biological target. By pre-organizing the molecule into a conformation that is complementary to the target's binding site, the entropic penalty of binding is reduced, leading to a more favorable Gibbs free energy change upon association.

Case in Point: Dipeptidyl Peptidase IV (DPP-4) Inhibition

DPP-4 inhibitors are a cornerstone of type 2 diabetes therapy. Many of these inhibitors incorporate a pyrrolidine moiety to mimic the proline residue of DPP-4's natural substrates. The substitution with a cis-3,4-difluoro-pyrrolidine has been shown to enhance the potency of these inhibitors.[5]

Diagram 1: Rationale for Enhanced DPP-4 Inhibition

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 7. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][1,2,4]triazine inhibitors of IGF-1R kinase and IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pseudoprolines as stereoelectronically tunable proline isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to cis-3,4-Difluoropyrrolidine Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] Among the repertoire of fluorinated building blocks, saturated heterocycles have garnered significant attention. This guide provides a comprehensive technical overview of cis-3,4-difluoropyrrolidine hydrochloride, a high-value building block for drug discovery. We will explore the profound impact of vicinal difluorination on the physicochemical properties of the pyrrolidine ring, detail synthetic strategies for its preparation, provide validated protocols for its incorporation into lead compounds, and examine case studies where this unique scaffold has been pivotal in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.

The Strategic Advantage of Fluorine in Drug Design

Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the C-F bond—allow it to exert powerful effects on a molecule's biological profile.[3] Medicinal chemists leverage fluorination to:

-

Enhance Metabolic Stability: The robust C-F bond can block sites susceptible to enzymatic oxidation by cytochrome P450 enzymes, prolonging a drug's half-life.[2][4]

-

Modulate Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby amines.[3] This can improve bioavailability by increasing the proportion of the neutral, membrane-permeable form of a drug at physiological pH.[3]

-

Tune Lipophilicity (LogP): Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell penetration.[3][4] However, the effect is complex and highly dependent on the molecular context.[5]

-

Influence Conformation and Binding: The introduction of fluorine can alter the conformational preferences of a molecule, sometimes locking it into a bioactive conformation that enhances binding affinity to its target protein.[1][6]

The pyrrolidine ring is a prevalent scaffold in numerous natural products and FDA-approved drugs. Its functionalization with fluorine, particularly in the cis-3,4-difluoro configuration, combines the benefits of fluorination with the desirable structural features of this saturated heterocycle.

Physicochemical Properties of cis-3,4-Difluoropyrrolidine

The introduction of two vicinal fluorine atoms onto the pyrrolidine ring induces significant changes in its core properties compared to the parent heterocycle.

Basicity (pKa)

The primary impact of the two electron-withdrawing fluorine atoms is a substantial reduction in the basicity of the pyrrolidine nitrogen. While the pKa of pyrrolidine is approximately 11.3, the pKa of difluorinated pyrrolidines is significantly lower. This is a critical feature for drug design, as tuning the pKa is essential for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. A lower pKa can reduce unwanted interactions with off-target ion channels and improve oral bioavailability.[3]

Lipophilicity and Solubility

The gem-difluoromethylene unit (CF2) is often considered a lipophilic bioisostere of a carbonyl group.[7] In cis-3,4-difluoropyrrolidine, the two C-F bonds increase the molecule's overall lipophilicity. However, the impact on LogP and aqueous solubility is complex and can be influenced by intramolecular hydrogen bonding and the overall molecular electrostatic potential surface.[5][8]

Conformational Preferences

Saturated five-membered rings like pyrrolidine exist in non-planar "envelope" or "twist" conformations.[6] Fluorination significantly influences this conformational landscape. The gauche effect and electrostatic interactions between the positively charged nitrogen (in the protonated hydrochloride salt form) and the electronegative fluorine atoms can stabilize specific conformations, which can be crucial for pre-organizing the molecule for optimal binding to a biological target.[6]

Synthesis of cis-3,4-Difluoropyrrolidine

The synthesis of fluorinated pyrrolidines, particularly with specific stereochemistry, requires specialized methods. While multiple routes exist, a common strategy involves the difluorination of a precursor containing hydroxyl groups. One established approach starts from readily available 3,4-dehydroproline derivatives.[9]

A representative synthetic approach might involve:

-

Epoxidation: Formation of an epoxide across the double bond of a protected 3,4-dehydroproline.

-

Fluoride Opening: Ring-opening of the epoxide with a fluoride source to install the first fluorine atom and a hydroxyl group.

-

Deoxyfluorination: Replacement of the remaining hydroxyl group with a second fluorine atom using a deoxyfluorinating agent like DAST (diethylaminosulfur trifluoride).[9]

It is important to note that these reactions often produce a mixture of diastereomers, requiring careful purification to isolate the desired cis isomer.

Core Reactions and Experimental Protocols

This compound is a versatile building block, primarily used for its secondary amine functionality. The hydrochloride salt form enhances stability and ease of handling but requires neutralization in situ for most coupling reactions.

Workflow for Incorporating the Building Block

Below is a general workflow for utilizing this compound in synthesis.

Caption: General workflow for using the building block.

Protocol: N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling method for forming C-N bonds.

-

Rationale: This method is highly versatile for coupling the pyrrolidine nitrogen to a wide range of aryl halides or triflates, including complex, electron-rich, and electron-poor systems. The choice of phosphine ligand is critical for reaction efficiency and preventing catalyst deactivation, especially when N-heteroarenes are present.[10]

-

Step-by-Step Protocol:

-

To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (2.5 mol%), and a suitable phosphine ligand like XPhos (7.5 mol%).[11]

-

Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) (2.5 equiv).

-

Add anhydrous, degassed toluene as the solvent.

-

Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the N-aryl product.

-

Protocol: Amide Coupling

Amide bond formation is one of the most common reactions in medicinal chemistry.[12]

-

Rationale: This protocol uses a coupling agent to activate a carboxylic acid, facilitating its reaction with the pyrrolidine amine. HATU is a highly efficient, aminium-based coupling reagent that minimizes racemization and is effective even with less reactive amines.[13][14]

-

Step-by-Step Protocol:

-

Dissolve the carboxylic acid (1.0 equiv) in an aprotic solvent like DMF or DCM.

-

Add a coupling reagent such as HATU (1.1 equiv) and a non-nucleophilic base like diisopropylethylamine (DIEA) (3.0 equiv).[13] Note: The base is crucial to both neutralize the hydrochloride salt and facilitate the coupling.

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.1 equiv) to the activated mixture.

-

Stir at room temperature for 2-16 hours until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous NaHCO₃, brine, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography to obtain the desired amide.

-

Case Study: M4 Muscarinic Receptor Positive Allosteric Modulators (PAMs)

The M4 muscarinic acetylcholine receptor is a key target for treating the cognitive and psychotic symptoms of neurological disorders like schizophrenia and Parkinson's disease.[15][16] Positive allosteric modulators (PAMs) are sought after because they enhance the endogenous signaling of acetylcholine, offering a more nuanced therapeutic effect with a potentially better safety profile than orthosteric agonists.[17][18]

The cis-3,4-difluoropyrrolidine moiety has been instrumental in the development of novel M4 PAMs. In several series of compounds, replacing a non-fluorinated or monofluorinated pyrrolidine with the cis-3,4-difluoro analogue led to significant improvements in the pharmacological profile.

| Parameter | Parent Compound | cis-3,4-Difluoro Analog | Rationale for Improvement |

| Potency (EC₅₀) | ~750 nM | ~500 nM | The difluoro substitution likely induces a more favorable conformation for binding to the allosteric site.[18] |

| Metabolic Stability | Moderate | Improved | Fluorination can block metabolically labile C-H bonds, reducing susceptibility to oxidative metabolism.[2][4] |

| CNS Penetration | Good | Excellent | The increased lipophilicity and modulated pKa often lead to better blood-brain barrier permeability.[3] |

| Off-Target Activity | Present | Reduced | The lowered basicity of the pyrrolidine nitrogen reduces interactions with targets like the hERG ion channel. |

The findings from these studies underscore the value of cis-3,4-difluoropyrrolidine as a "privileged" scaffold. Its unique electronic and conformational properties provide a reliable strategy for medicinal chemists to optimize lead compounds, turning promising molecules into viable clinical candidates.[16][18]

Conclusion

This compound is more than just another fluorinated building block; it is a sophisticated tool for fine-tuning molecular properties. The vicinal difluorination provides a unique combination of modulated basicity, enhanced metabolic stability, and conformational constraint that is difficult to achieve with other substitution patterns. Its successful application in challenging drug discovery programs, such as the development of M4 PAMs for schizophrenia, highlights its power to solve complex ADME and potency challenges. As the demand for highly optimized and CNS-penetrant therapeutics continues to grow, the strategic use of this compound is set to become an increasingly important tactic in the medicinal chemist's arsenal.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI Search.

- Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19). Apollo Scientific.

- Shelar, D. B., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure & Dynamics, 41(10), 4373-4394.

- Taylor, R. (2014). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 6(13), 1435-1439.

- Brazil, R. (2025, February 10). Putting the F in pharma. Chemistry World.

- (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. (n.d.).

- Hunter, L., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. RSC Advances, 14(30), 21631-21637.

- Christensen, M., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(5), 2636-2646.

- This compound. (n.d.). Fluorochem.

- Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. (2025, August 7).

- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).

- Amide Synthesis. (n.d.). Fisher Scientific.

- Coupling Reagents in Amide Synthesis - Organic-Reaction. (n.d.). Scribd.

- Coupling Reagents. (n.d.).

- This compound. (n.d.). BLD Pharm.

- 3-(3-Bromo-2-chloro-6-fluorophenyl)pyrrolidine. (n.d.). PubChem.

- Kandepi, V. M., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 72, 153075.

- Bondarenko, S. S., et al. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.

- Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. (2025, August 6).

- Wood, M. R., et al. (2021). Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2. Bioorganic & Medicinal Chemistry Letters, 32, 127710.

- Xu, F., et al. (2005). Practical Preparation of 3,3-Difluoropyrrolidine. The Journal of Organic Chemistry, 70(15), 6105–6107.

- Application Notes and Protocols for the N-arylation of Pyrrolidine with 4-Halophenols. (n.d.). Benchchem.

- Scott, J. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Organic Letters, 15(18), 4916-9.

- Brown, B. S., & Che, Y. W. (2018). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. ACS Medicinal Chemistry Letters, 9(7), 632-635.

- Hertel, L. W., et al. (1990). Medicinal Chemistry of Difluoropurines. Nucleosides & Nucleotides, 9(6-7), 817-832.

- Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles. (2012, February 14).

- Li, Q., et al. (2025). Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment. European Journal of Medicinal Chemistry, 298, 117993.

- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). Europe PMC.

- Wood, M. R., et al. (2020). Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile. ACS Medicinal Chemistry Letters, 11(4), 439-445.

- Bruneau, A., et al. (2024). Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 146(38), 25489-25499.

- Shim, S. Y., & Kim, S. H. (2023). Late‐Stage C−H Activation of Drug (Derivative) Molecules with Pd(II) Catalysis. Asian Journal of Organic Chemistry, 12(10), e202300350.

- Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ChemMedChem, 17(7), e202200021.

- Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. (n.d.). PubMed.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hepatochem.com [hepatochem.com]

- 13. Amide Synthesis [fishersci.dk]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Conformational Analysis of cis-3,4-Difluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The pyrrolidine ring, a prevalent motif in numerous bioactive compounds, presents a fascinating case study in conformational control upon fluorination. This guide provides a comprehensive technical analysis of cis-3,4-difluoropyrrolidine hydrochloride, a molecule where the interplay of stereoelectronic effects and protonation dictates its three-dimensional structure. We will explore the foundational principles of pyrrolidine ring puckering, delve into the nuanced effects of vicinal difluorination, and present detailed, field-proven protocols for both computational and experimental conformational analysis. This document is intended to serve as a practical and authoritative resource for researchers engaged in the design and development of novel therapeutics leveraging fluorinated heterocyclic scaffolds.

The Dynamic Landscape of the Pyrrolidine Ring

Unlike rigid aromatic systems, the saturated five-membered pyrrolidine ring is inherently flexible, adopting non-planar conformations to alleviate torsional strain.[1] This dynamic behavior is characterized by a phenomenon known as pseudorotation, where the ring seamlessly transitions between a continuum of "envelope" and "twist" conformations.[2]

-

Envelope (E) Conformation: Four of the ring atoms are coplanar, with the fifth atom puckered out of this plane.

-

Twist (T) Conformation: Two adjacent atoms are displaced in opposite directions from the plane formed by the other three.

The specific puckering of the pyrrolidine ring can be influenced by the nature and stereochemistry of its substituents.[3] Electronegative substituents, such as fluorine, exert a profound influence on the conformational equilibrium through a combination of steric and stereoelectronic effects.[3][4]

The Influence of Vicinal Difluorination: A Balancing Act

In cis-3,4-difluoropyrrolidine, the two fluorine atoms introduce a complex interplay of electronic interactions that govern the ring's preferred conformation. The key stereoelectronic interactions at play are:

-

The Gauche Effect: This effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents are positioned gauche (a dihedral angle of approximately 60°) to each other, rather than anti (180°).[2][5] This counterintuitive preference is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital.[2][6] In the case of cis-3,4-difluoropyrrolidine, the gauche effect between the two fluorine atoms will favor specific puckered conformations.

-

Dipole-Dipole Interactions: The highly polar C-F bonds create significant local dipoles. The overall molecular conformation will seek to minimize the repulsion between these dipoles, further influencing the ring pucker.

The Impact of N-Protonation: A Shift in the Conformational Equilibrium

The protonation of the pyrrolidine nitrogen to form the hydrochloride salt introduces a powerful electrostatic component to the conformational analysis. The positively charged nitrogen atom (N+) will engage in strong charge-dipole interactions with the electronegative fluorine atoms. This interaction is expected to significantly favor conformations where the fluorine atoms are in close proximity to the protonated nitrogen, a phenomenon observed in other fluorinated heterocyclic cations.[7] This can lead to a more rigid and well-defined conformational preference compared to the neutral parent amine.

Computational Conformational Analysis: A Predictive Approach

Quantum chemical calculations are an indispensable tool for predicting and understanding the conformational landscape of molecules like this compound. A rigorous computational protocol is essential for generating reliable and actionable data.

Step-by-Step Computational Workflow

A robust computational analysis involves a multi-step process to ensure a thorough exploration of the conformational space and accurate energy calculations.

Caption: A typical workflow for computational conformational analysis.

Protocol Details:

-

Initial 3D Structure Generation:

-

Start with a reasonable 3D structure of this compound. This can be generated using any standard molecular modeling software.

-

-

Conformational Search:

-

Rationale: To systematically explore the potential energy surface and identify all low-energy conformers.

-

Method: Employ a conformational search algorithm using a molecular mechanics force field (e.g., MMFF94s). This is computationally inexpensive and suitable for an initial broad search.[8]

-

Procedure:

-

Define the rotatable bonds (in this case, the ring flexibility).

-

Run a systematic or stochastic search to generate a large number of conformers.

-

Minimize the energy of each conformer using the chosen force field.

-

Filter the results to retain unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

-

-

-

Geometry Optimization and Frequency Calculation (DFT):

-

Rationale: To obtain accurate geometries and vibrational frequencies for the low-energy conformers identified in the previous step. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this purpose.

-

Method: Use a suitable DFT functional and basis set. For fluorinated organic molecules, a functional that includes dispersion corrections, such as B3LYP-D3, and a Pople-style basis set like 6-311+G(d,p) are good starting points.[3][9]

-

Procedure:

-

For each unique conformer from the molecular mechanics search, perform a full geometry optimization using the chosen DFT method.

-

Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The frequency data also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

-

Single-Point Energy Refinement:

-

Rationale: To obtain more accurate relative energies for the optimized conformers.

-

Method: While optional, for higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more computationally expensive method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), with a larger basis set.[9]

-

-

Boltzmann Population Analysis:

-

Rationale: To predict the relative abundance of each conformer at a given temperature.

-

Procedure:

-

Use the calculated Gibbs free energies (from the DFT frequency calculations) of each conformer to calculate the relative population of each conformer i (

) at a specific temperature (T, typically 298.15 K) using the Boltzmann distribution equation:

-

-

Expected Computational Results

The computational analysis is expected to reveal a limited number of low-energy conformers for this compound. The dominant conformer will likely exhibit a puckered ring structure that maximizes the gauche relationship between the two fluorine atoms while also minimizing the distance between the fluorines and the protonated nitrogen. The relative energies of the conformers will provide a quantitative measure of their stability.

| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Population (%) |

| 1 | Twist (T) | 0.00 | 85 |

| 2 | Envelope (E) | 1.50 | 14 |

| 3 | Other | > 3.00 | < 1 |

| This is a hypothetical table for illustrative purposes. Actual values would be derived from the computational protocol. |

Experimental Conformational Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for determining the conformation of small molecules in solution.[10] By analyzing various NMR parameters, particularly scalar coupling constants, we can deduce the time-averaged conformation of this compound.

Step-by-Step NMR Analysis Workflow

A comprehensive NMR analysis for conformational elucidation involves a series of 1D and 2D experiments.

Caption: A standard workflow for NMR-based conformational analysis.

Protocol Details:

-

Sample Preparation:

-

Dissolve this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) at a concentration of approximately 5-10 mg/mL. The choice of solvent can influence the conformational equilibrium, so it should be reported.

-

-

1D ¹H and ¹⁹F NMR Spectroscopy:

-

Rationale: To obtain initial information about the chemical environment of the protons and fluorine atoms.

-

Procedure:

-

Acquire a standard 1D ¹H NMR spectrum. Note the chemical shifts, integrations, and multiplicities of all proton signals.

-

Acquire a 1D ¹⁹F NMR spectrum (with and without ¹H decoupling) to observe the fluorine signals and their coupling to protons.

-

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

Rationale: To unambiguously assign all ¹H and ¹³C signals and to confirm the connectivity within the molecule.

-

Procedure:

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are scalar coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

-

-

Data Analysis: Extraction of Coupling Constants:

-

Rationale: Vicinal coupling constants (³J) are highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. This relationship is the cornerstone of NMR-based conformational analysis.

-

Procedure:

-

Carefully measure the ³J(H,H) and ³J(H,F) coupling constants from the high-resolution 1D ¹H NMR spectrum.

-

The magnitude of these coupling constants provides direct insight into the dihedral angles and, consequently, the ring pucker. For example, a large ³J(H,H) value (typically > 8 Hz) indicates an anti-periplanar relationship ( ~180°), while a small value (< 3 Hz) suggests a syn-clinal (gauche) relationship (~60°).

-

The ³J(H,F) values are also dependent on the H-C-C-F dihedral angle and can provide complementary conformational information.

-

-

Interpreting the NMR Data

By comparing the experimentally determined coupling constants with the values predicted for different theoretical conformations (e.g., from the DFT calculations), a model for the dominant solution-state conformation can be constructed. For this compound, the analysis of the coupling constants between the protons on C3 and C4 and the protons on the adjacent C2 and C5 carbons will be particularly informative for defining the ring pucker.

Integrated Approach: The Synergy of Computation and Experiment

The most powerful and reliable conformational analysis is achieved by integrating computational and experimental data. The DFT calculations provide a theoretical framework of the possible low-energy conformers and their relative stabilities. The NMR data provides an experimental measure of the time-averaged conformation in solution. A strong correlation between the predicted lowest-energy conformer from DFT and the conformation deduced from the NMR coupling constants provides a high degree of confidence in the final structural assignment.

Conclusion

The conformational analysis of this compound is a multifaceted challenge that requires a deep understanding of stereoelectronic effects and the application of modern analytical and computational techniques. The cis-vicinal fluorine atoms, in conjunction with the protonated nitrogen, create a unique conformational landscape that is likely dominated by a puckered structure that satisfies the gauche effect and minimizes electrostatic repulsion. By following the detailed computational and experimental protocols outlined in this guide, researchers can confidently elucidate the three-dimensional structure of this and related fluorinated heterocycles, providing crucial insights for the rational design of new and improved therapeutic agents.

References

-

Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734. [Link]

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). Beilstein Journal of Organic Chemistry, 20, 1571-1580. [Link]

-

Juaristi, E., & Notario, R. (2014). The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. The Journal of Organic Chemistry, 79(18), 8827-8834. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Still, W. C., & Galynker, I. (1981). A Comprehensive Approach to the Conformational Analysis of Cyclic Compounds. Journal of the American Chemical Society, 103(13), 3945-3947. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Wikipedia. (n.d.). Gauche effect. [Link]

-

Koskinen, A. M., & Lounasmaa, M. (1983). The motional restrictions of the proline pyrrolidine ring. Progress in the Chemistry of Organic Natural Products, 43, 1-36. [Link]

-

Halogen and solvent effects on the conformational, vibrational and electronic properties of 1, 4-diformylpiperazine: A combined experimental and DFT study. (2015). Journal of Molecular Structure, 1100, 33-43. [Link]

-

DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. (2001). The Journal of Physical Chemistry A, 105(43), 9879-9884. [Link]

-

JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. [Link]

-

Grimme, S. (2011). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 134(15), 154104. [Link]

- Emsley, J. W., & Lindon, J. C. (1975). NMR Spectroscopy in Liquid Crystal Solvents. Pergamon.

-

An efficient algorithm for searching low-energy conformers of cyclic and acyclic molecules. (2002). Journal of Computational Chemistry, 23(1), 1-12. [Link]

-

Unveiling the Singular Conformation of the 3‐Fluoropyrrolidinium Cation. (2024). Chemistry – A European Journal. [Link]

-

Tonelli, A. E. (1974). The conformational characteristics of the N-acetyl-N'-methylamides of the 20 naturally occurring amino acids. Journal of the American Chemical Society, 96(23), 7269-7275. [Link]

-

Chemistry Steps. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step [Video]. YouTube. [Link]

-

Thiehoff, C., Rey, Y. P., & Gilmour, R. (2017). The Fluorine Gauche Effect: A Brief History. Israel Journal of Chemistry, 57(1-2), 92-100. [Link]

-

Chemistry LibreTexts. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes. [Link]

-

Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society, 118(21), 5011-5019. [Link]

-

Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. (2020). Angewandte Chemie International Edition, 59(32), 13429-13434. [Link]

-

Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). A third blind test of crystal structure prediction. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(4), 512-525. [Link]

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). Beilstein Journal of Organic Chemistry, 20, 1571-1580. [Link]

-

The Conformational Analysis of cis-1,4-Chlorobromocyclohexane. (1960). Acta Chemica Scandinavica, 14, 2143-2147. [Link]

-

Burke, K., & Wagner, L. K. (2021). Density-corrected DFT for transition states. arXiv preprint arXiv:2102.06842. [Link]

-

A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022). The Journal of Physical Chemistry B, 126(15), 2899-2910. [Link]

-

O'Hagan, D. (2020). Polar Organofluorine Substituents: Multivicinal Fluorines on Alkyl Chains and Alicyclic Rings. Angewandte Chemie International Edition, 59(31), 12692-12704. [Link]

-

Rittner, R., & Tormena, C. F. (2013). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn, 1, 1-23. [Link]

-

Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. (2023). ACS Omega, 8(38), 35058-35070. [Link]

-

The Gauche Effect in XCH2CH2X Revisited. (2018). Chemistry – A European Journal, 24(41), 10425-10433. [Link]

-

Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. [Link]

-

Murail, S., Sawmynaden, J., Tufféry, P., & de Brevern, A. G. (2022). Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields. bioRxiv. [Link]

-

Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. (2018). Chemical Reviews, 118(23), 11321-11367. [Link]

-

Trant, J. (2021, September 21). 2021 09 20 Lecture 3 Anomeric effect, conformation, Fisher glycosylation [Video]. YouTube. [Link]

-

Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. (1992). Journal of Molecular Biology, 228(3), 725-734. [Link]

-

University of Leicester. (n.d.). NMR Spectroscopy Primer. [Link]

-

Investigating proline puckering states in diproline segments in proteins. (2014). Journal of Peptide Science, 20(2), 114-124. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gauche effect - Wikipedia [en.wikipedia.org]

- 3. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 8. dasher.wustl.edu [dasher.wustl.edu]

- 9. asc.ohio-state.edu [asc.ohio-state.edu]

- 10. researchgate.net [researchgate.net]

Stereoelectronic Effects in cis-3,4-Difluoropyrrolidine Hydrochloride: A Guide to Conformational Control and Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and biological activity. This technical guide provides an in-depth analysis of the stereoelectronic effects governing the conformational preferences of cis-3,4-difluoropyrrolidine hydrochloride, a valuable building block in drug discovery. We will dissect the intricate interplay of the gauche effect, hyperconjugation, and electrostatic interactions, demonstrating how these forces dictate the pyrrolidine ring pucker. This guide offers field-proven insights into leveraging these principles for rational drug design and presents detailed protocols for the experimental (NMR) and computational validation of conformational landscapes.

Introduction

Fluorinated organic molecules represent a significant and growing class of pharmaceuticals, with approximately 20% of all commercial drugs containing at least one fluorine atom.[1] The unique properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—allow it to serve as a bioisostere for hydrogen while exerting profound electronic effects.[1][2] In the context of drug design, these effects can enhance metabolic stability, modulate pKa and lipophilicity, and improve binding affinity to target proteins.[3][4]

The pyrrolidine ring is a privileged scaffold found in numerous natural products and therapeutic agents.[5] Introducing vicinal difluorination, as in cis-3,4-difluoropyrrolidine, serves to mitigate the inherent conformational flexibility of the five-membered ring, pre-organizing the molecule into a well-defined three-dimensional shape.[5][6] Understanding the underlying stereoelectronic forces that control this conformation is paramount for scientists aiming to design next-generation therapeutics with improved potency and selectivity. This guide aims to elucidate these principles, focusing specifically on the protonated hydrochloride salt, which is most relevant to physiological conditions.

Foundational Stereoelectronic Principles

Stereoelectronic effects are orbital-based interactions that dictate the geometry and reactivity of a molecule based on the spatial arrangement of its electrons.[7] For fluorinated systems, several key principles are at play.

The Gauche Effect

Contrary to simple steric predictions, the gauche effect describes the tendency of a molecule, such as 1,2-difluoroethane, to favor a gauche conformation (dihedral angle of ~60°) over an anti conformation (180°).[8] This stabilization is primarily attributed to a hyperconjugative interaction where electron density is donated from a C−H σ bonding orbital into the adjacent C−F σ* antibonding orbital. This overlap is maximized in the gauche arrangement, leading to a lower energy state.[8]

Hyperconjugation in Fluorinated Systems

Hyperconjugation is the stabilizing delocalization of σ-electrons into adjacent empty or partially filled orbitals.[9][10] In fluorinated alkanes, two primary types of hyperconjugation are critical:

-

σ(C-H) → σ(C-F):* As described in the gauche effect, this is a highly stabilizing interaction because the C-H bond is a good electron donor and the C-F antibonding orbital is a good electron acceptor.[8]

-

σ(C-C) → σ(C-F):* This interaction also contributes to conformational stability and can be a dominant driving force in perfluorinated systems.[11][12]

Electrostatic Interactions

While orbital overlap is crucial, classical electrostatic forces also play a significant role, particularly in charged species. The strong dipoles of C-F bonds can interact with each other and with other polar groups. In the case of this compound, the positive charge on the ammonium group creates a powerful charge-dipole interaction with the electronegative fluorine atoms. This results in an "electrostatic gauche effect," an attractive N-H⁺∙∙∙Fδ⁻ interaction that profoundly influences the ring's conformation.[5][13]

The Pyrrolidine Scaffold: Conformational Dynamics

The five-membered pyrrolidine ring is not planar. To relieve torsional strain, it adopts puckered "envelope" or "twist" conformations.[14][15] The two most common envelope conformations are defined by the displacement of the C4 carbon (Cγ) relative to the plane formed by the other four atoms.

-

Cγ-endo (Down Pucker): The Cγ atom is displaced on the same side as the substituent at the nitrogen atom (in proline, the carboxyl group).

-

Cγ-exo (Up Pucker): The Cγ atom is displaced on the opposite side of the nitrogen substituent.[14][16][17]

The energy barrier between these puckers is low, but substitution on the ring can create a strong preference for one conformation, effectively locking the ring's shape.[18][19]

Figure 1: The two primary envelope conformations (puckers) of the pyrrolidine ring.

Conformational Analysis of this compound

In the protonated cis-3,4-difluoropyrrolidine, the conformational preference is dictated by a synergy of the effects described above. The cis stereochemistry fixes the F-C3-C4-F dihedral angle into a gauche relationship, but the ring pucker determines the orientation of the fluorines relative to the rest of the ring, especially the charged ammonium group.

Two primary puckers, A (Cγ-exo) and B (Cγ-endo), must be considered. In the Cγ-exo pucker (A ), the two fluorine atoms are pseudo-axial, oriented on the same face of the ring as the ammonium hydrogens. In the Cγ-endo pucker (B ), the fluorines are pseudo-equatorial.

Quantum chemical analyses and experimental data for related systems strongly suggest that the Cγ-exo pucker (A ) is the highly favored conformation in solution.[5][13]

Causality for Conformational Preference:

-

Maximized Electrostatic Attraction: In conformation A , the pseudo-axial fluorines are positioned for a strong, stabilizing charge-dipole interaction with the cis-oriented N-H⁺ bonds. This attractive electrostatic gauche effect is a dominant stabilizing force.[5][13]

-

Favorable Hyperconjugation: The Cγ-exo pucker aligns C-H bonds anti-periplanar to the highly electron-withdrawing C-F bonds, maximizing stabilizing σ(C-H) → σ*(C-F) hyperconjugative interactions.

-

Gauche Effect: The inherent gauche preference of the F-C-C-F fragment is satisfied in both conformations but is reinforced by the additional stabilizing forces in the Cγ-exo pucker.

Figure 2: Conformational equilibrium of cis-3,4-Difluoropyrrolidine HCl, favoring the Cγ-exo pucker due to dominant stereoelectronic effects.